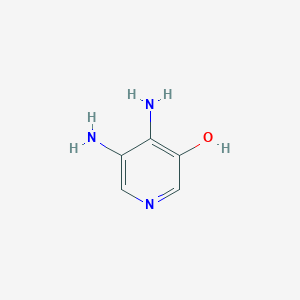
4,5-Diaminopyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diaminopyridin-3-ol is an organic compound with the molecular formula C5H7N3O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 4 and 5, and a hydroxyl group at position 3 on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diaminopyridin-3-ol typically involves the nitration of pyridine derivatives followed by reduction and subsequent functional group transformations. One common method starts with 2,3-dichloropyridine, which undergoes nitration to form 2,3-dichloro-4,5-dinitropyridine. This intermediate is then reduced using hydrogen in the presence of a palladium catalyst to yield 4,5-diaminopyridine. Finally, hydroxylation at the 3-position is achieved through various methods, including the use of hydroxylating agents like hydrogen peroxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diaminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, such as 3-keto-4,5-diaminopyridine, 3-carboxy-4,5-diaminopyridine, and N-alkyl or N-acyl derivatives of this compound .
Aplicaciones Científicas De Investigación
4,5-Diaminopyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Diaminopyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diaminopyridine: Similar structure but with amino groups at positions 2 and 3.
3,4-Diaminopyridine: Similar structure but with amino groups at positions 3 and 4.
4,5-Diaminopyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4,5-Diaminopyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
4,5-diaminopyridin-3-ol |
InChI |
InChI=1S/C5H7N3O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,6H2,(H2,7,8) |
Clave InChI |
HOXZEGQWKXRESD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















